N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy . The compound’s unique structure, which includes a benzothiadiazole moiety and a chlorobenzamide group, contributes to its distinct chemical and physical properties.
Mechanism of Action
Target of Action
Benzothiadiazole derivatives are known to interact with various enzymes, including proteases, phosphatases, and kinases .
Mode of Action
It is suggested that the inhibitory prowess of benzothiadiazole derivatives stems from their ability to bind to the active sites of these enzymes, effectively impeding their catalytic activity .
Biochemical Pathways
The inhibition of enzymes such as proteases, phosphatases, and kinases can have broad effects on numerous biochemical pathways, including signal transduction, protein degradation, and cell cycle regulation .
Result of Action
The inhibition of key enzymes could potentially lead to significant changes in cellular function and homeostasis .
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide typically involves the reaction of 4-amino-2,1,3-benzothiadiazole with 4-chlorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide can be compared with other benzothiadiazole derivatives, such as:
N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: This compound has a similar benzothiadiazole core but differs in its substituents, which can affect its chemical and physical properties.
N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzenesulfonamide:
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPADTKRFGVAFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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